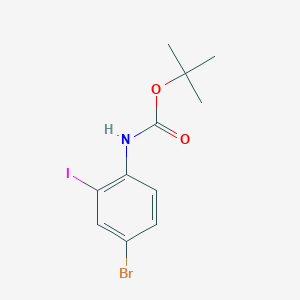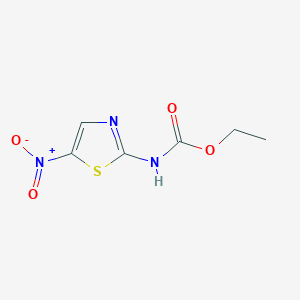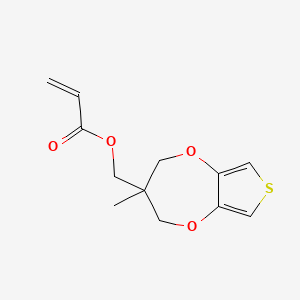
3,4-Propylenedioxythiophene-acrylate
描述
3,4-Propylenedioxythiophene-acrylate is a derivative of 3,4-Propylenedioxythiophene, a conductive polymer known for its excellent electrochromic properties, high conductivity, and surface electroactivity . This compound forms a π-conjugated system, making it suitable for various applications in electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Propylenedioxythiophene-acrylate typically involves the acrylation of 3,4-Propylenedioxythiophene. One common method is the in situ assembly of single-layer electrochromic devices using a this compound derivative. This process involves coupling the electroactive monomer to a cross-linkable polymer matrix, followed by UV cross-linking to immobilize the unreacted monomer . This method enhances the stability of the resulting polymer, making it suitable for long-term applications.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the polymerization of the monomer, followed by post-polymerization functionalization to achieve the desired properties. Techniques such as spin coating and layer-by-layer (LBL) deposition are commonly used to form thin films of the polymer .
化学反应分析
Types of Reactions
3,4-Propylenedioxythiophene-acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form conductive polymers.
Reduction: Reduction reactions can modify the electronic properties of the polymer.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include modified polymers with enhanced conductivity, stability, and electrochromic properties. For example, the post-polymerization modification of this compound with alkyl, PEG, or ferrocene moieties can tailor its surface properties for specific applications .
科学研究应用
3,4-Propylenedioxythiophene-acrylate has a wide range of scientific research applications, including:
Chemistry: Used as a conjugated polymer in the fabrication of dye-sensitized solar cells (DSSCs) and sensors.
Biology: Employed in the development of biosensors for detecting various biomarkers.
Medicine: Utilized in the design of electrochromic devices for medical diagnostics and monitoring.
Industry: Applied in the production of smart windows, displays, and other electrochromic materials.
作用机制
The mechanism of action of 3,4-Propylenedioxythiophene-acrylate involves its ability to form a π-conjugated system, which allows for efficient charge transport. This property is crucial for its applications in electronic devices. The compound’s electrochromic properties are due to the reversible redox reactions that occur within the polymer matrix, leading to changes in its optical properties .
相似化合物的比较
Similar Compounds
3,4-Ethylenedioxythiophene: Another conductive polymer with similar electrochromic properties.
Poly(3,4-ethylenedioxythiophene): Known for its high conductivity and stability.
Poly(3,4-propylenedioxythiophene): A closely related compound with similar applications in electronics and materials science.
Uniqueness
3,4-Propylenedioxythiophene-acrylate stands out due to its enhanced stability and electrochromic properties, making it suitable for long-term applications in various fields. Its ability to undergo post-polymerization modifications allows for the tailoring of its properties to meet specific requirements .
属性
IUPAC Name |
(3-methyl-2,4-dihydrothieno[3,4-b][1,4]dioxepin-3-yl)methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-3-11(13)16-8-12(2)6-14-9-4-17-5-10(9)15-7-12/h3-5H,1,6-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMHIHVWAMXXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CSC=C2OC1)COC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


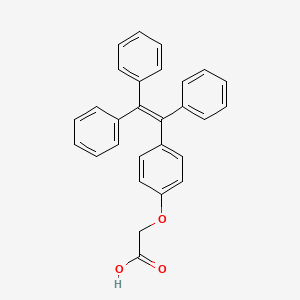
![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)
![4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol](/img/structure/B6318821.png)
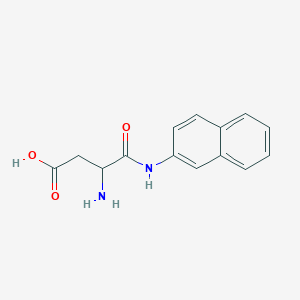
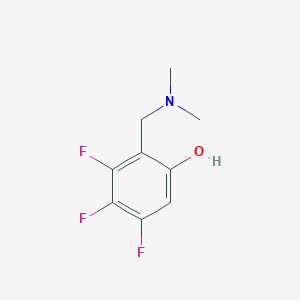
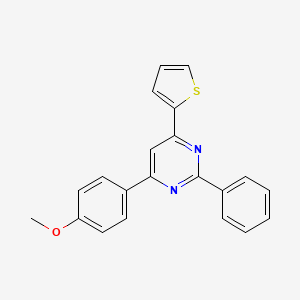
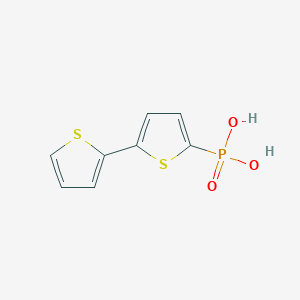
![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6318858.png)
